molecular formula C11H12N2O3 B3272361 (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate CAS No. 565460-55-1

(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

Cat. No.: B3272361
CAS No.: 565460-55-1
M. Wt: 220.22 g/mol
InChI Key: JRQLPLNTXLZLIN-SECBINFHSA-N
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Description

(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate is a chemical compound with the molecular formula C11H12N2O3 It is a derivative of quinoxaline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate typically involves the following steps:

  • Formation of Quinoxaline Derivative: The starting material is often a substituted aniline and a 1,2-diketone, which undergo a condensation reaction to form the quinoxaline core.

  • Introduction of the Methyl Acetate Group: The quinoxaline derivative is then reacted with methyl acetoacetate under acidic conditions to introduce the methyl acetate group at the appropriate position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the quinoxaline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives of the quinoxaline ring.

  • Reduction Products: Reduced forms of the quinoxaline core.

  • Substitution Products: Substituted quinoxaline derivatives with different functional groups.

Scientific Research Applications

(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to understand the behavior of quinoxaline derivatives in biological systems.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate is unique in its structure and properties compared to other quinoxaline derivatives. Some similar compounds include:

  • Quinoxaline: The parent compound without the methyl acetate group.

  • 2-Methylquinoxaline: A methylated derivative of quinoxaline.

  • 3-Oxoquinoxaline: A quinoxaline derivative with an oxo group at the 3-position.

Properties

IUPAC Name

methyl 2-[(2R)-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQLPLNTXLZLIN-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Orthophenylenediamine (10 g, 92.4 mmol) and diethyl maleate (45 g, 646.8 mmol) were refluxed for 75 h in propanol. The solvent was removed using a rotary evaporator and the residue was purified by column chromatography (ethyl acetate/hexane 1:1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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